molecular formula C23H19N5O2 B2786903 1-[1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]-2,3-dihydro-1H-indole CAS No. 1396854-96-8

1-[1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]-2,3-dihydro-1H-indole

Cat. No.: B2786903
CAS No.: 1396854-96-8
M. Wt: 397.438
InChI Key: FVRSKTVURKBYHV-UHFFFAOYSA-N
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Description

1-[1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]-2,3-dihydro-1H-indole is a complex organic compound that features a combination of indoline, triazole, pyridine, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common approach is the cycloaddition reaction between azides and alkynes to form the triazole ring, followed by coupling with indoline and pyridine derivatives. The reaction conditions often include the use of copper(I) catalysts, such as copper(I) iodide, in the presence of a base like triethylamine, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process may involve chromatography techniques to isolate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]-2,3-dihydro-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity. The indoline and pyridine rings can interact with biological receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-{[1-(2-hydroxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}indoline
  • 1-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}indoline
  • 1-{[1-(2-nitrophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}indoline

Uniqueness

1-[1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]-2,3-dihydro-1H-indole is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring .

Properties

IUPAC Name

2,3-dihydroindol-1-yl-[1-(2-methoxyphenyl)-5-pyridin-2-yltriazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O2/c1-30-20-12-5-4-11-19(20)28-22(17-9-6-7-14-24-17)21(25-26-28)23(29)27-15-13-16-8-2-3-10-18(16)27/h2-12,14H,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRSKTVURKBYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=C(N=N2)C(=O)N3CCC4=CC=CC=C43)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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